molecular formula C9H7ClN2O2 B13675702 Methyl 8-Chloroimidazo[1,5-a]pyridine-3-carboxylate

Methyl 8-Chloroimidazo[1,5-a]pyridine-3-carboxylate

Cat. No.: B13675702
M. Wt: 210.62 g/mol
InChI Key: MXSNNPOLFSCLHN-UHFFFAOYSA-N
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Description

Methyl 8-Chloroimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-Chloroimidazo[1,5-a]pyridine-3-carboxylate typically involves cyclocondensation reactions. One common method involves the reaction of 2-aminopyridine with α-haloketones under acidic conditions to form the imidazo[1,5-a]pyridine core. The chlorination at the 8-position can be achieved using reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2). The esterification of the carboxylic acid group is usually carried out using methanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-Chloroimidazo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing the oxygen.

    Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom.

Scientific Research Applications

Methyl 8-Chloroimidazo[1,5-a]pyridine-3-carboxylate has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 8-Chloroimidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the imidazo[1,5-a]pyridine core.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 8-Methylimidazo[1,2-a]pyridine-3-carboxylate
  • Imidazo[1,5-a]pyrimidine derivatives

Uniqueness

Methyl 8-Chloroimidazo[1,5-a]pyridine-3-carboxylate is unique due to the presence of the chloro group at the 8-position, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other imidazo[1,5-a]pyridine derivatives and can lead to unique interactions with molecular targets.

Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

methyl 8-chloroimidazo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)8-11-5-7-6(10)3-2-4-12(7)8/h2-5H,1H3

InChI Key

MXSNNPOLFSCLHN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C2N1C=CC=C2Cl

Origin of Product

United States

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